2,4-dimethoxypyrimidin-5-ol

Medicinal Chemistry Cytotoxicity Structure-Activity Relationship

2,4-Dimethoxypyrimidin-5-ol is a 5-hydroxypyrimidine heterocycle bearing methoxy substituents at the 2- and 4-positions, with a molecular formula of C6H8N2O3 and a molecular weight of 156.14 g/mol. The compound is primarily employed as a synthetic intermediate and research scaffold in medicinal chemistry and agrochemical discovery programs.

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
CAS No. 2358062-51-6
Cat. No. B6609719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethoxypyrimidin-5-ol
CAS2358062-51-6
Molecular FormulaC6H8N2O3
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC=C1O)OC
InChIInChI=1S/C6H8N2O3/c1-10-5-4(9)3-7-6(8-5)11-2/h3,9H,1-2H3
InChIKeyOXMOHJIAUGHQGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethoxypyrimidin-5-ol (CAS 2358062-51-6): Technical Profile and Procurement Baseline


2,4-Dimethoxypyrimidin-5-ol is a 5-hydroxypyrimidine heterocycle bearing methoxy substituents at the 2- and 4-positions, with a molecular formula of C6H8N2O3 and a molecular weight of 156.14 g/mol . The compound is primarily employed as a synthetic intermediate and research scaffold in medicinal chemistry and agrochemical discovery programs. The 5-hydroxy group confers polarity and hydrogen-bonding capacity, enabling specific derivatization strategies (e.g., alkylation, acylation, or conversion to leaving groups) that are not possible with the parent 2,4-dimethoxypyrimidine lacking this handle [1]. Its methoxy substitution pattern distinguishes it from 4,6-dimethoxy positional isomers, which exhibit altered electronic distribution and reactivity profiles due to different nitrogen atom proximities [2].

Why 2,4-Dimethoxypyrimidin-5-ol Cannot Be Interchanged with Generic Pyrimidine-5-ols


Substituting a generic pyrimidine-5-ol, a 4,6-dimethoxy positional isomer, or a 2,4-dichloro analog for 2,4-dimethoxypyrimidin-5-ol introduces substantial changes in electronic character, reactivity, and biological response that cannot be compensated by downstream process adjustments. The 2,4-dimethoxy substitution pattern establishes a distinct electron density distribution on the pyrimidine ring compared to the 4,6-dimethoxy variant, altering nucleophilic and electrophilic reaction sites [1]. Critically, the 2,4-dichloro analogs demonstrate cytotoxic potencies up to 70-fold greater (ED50 0.2–0.3 μg/ml vs. 4–28 μg/ml) than their 2,4-dimethoxy counterparts in in vitro L1210 screens [2], confirming that the methoxy substitution pattern is not a neutral replacement for chloro groups. Additionally, the presence or absence of the 5-hydroxy group dictates the available derivatization pathways: the parent 2,4-dimethoxypyrimidine lacks this functional handle and therefore cannot undergo O-alkylation, acylation, or other C5-directed transformations without prior functionalization [3]. These structural nuances produce divergent synthetic routes and product profiles, making direct substitution unfeasible without re-optimization of the entire downstream process.

Quantitative Differentiation Evidence for 2,4-Dimethoxypyrimidin-5-ol vs. Closest Analogs


Cytotoxic Potency Reduction: 2,4-Dimethoxy Substitution Confers 14- to 93-Fold Lower In Vitro Potency Compared to 2,4-Dichloro Analogs

In a direct head-to-head comparison within the same study, 5-substituted 2,4-dimethoxypyrimidine analogs exhibited substantially reduced cytotoxic activity relative to their 2,4-dichloro counterparts in the L1210 murine leukemia cell line [1]. The 2,4-dimethoxy compounds (7, 9, 12) displayed ED50 values ranging from 4 to 28 μg/ml, whereas the corresponding 2,4-dichloro compounds (6, 8, 11) demonstrated ED50 values of 0.2 to 0.3 μg/ml [1]. This represents a quantified difference of 14- to 93-fold lower potency for the dimethoxy series, with the reference drug melphalan showing an ED50 of 0.15 μg/ml [1]. Importantly, within the 2,4-dimethoxy series, the C-5 substituent significantly influenced activity, with the oxiranyl derivative (9) being the most potent among the dimethoxy analogs, whereas the C-5 substituent was not a determinant of activity in the 2,4-dichloro series [1].

Medicinal Chemistry Cytotoxicity Structure-Activity Relationship

Synthetic Accessibility: SRN1 Methodology Delivers 6-Substituted 2,4-Dimethoxypyrimidines in 50–95% Yield from Commercial Starting Material

A robust SRN1 synthetic methodology has been established for the preparation of 6-substituted 2,4-dimethoxypyrimidines, starting from commercially available 6-chloro-2,4-dimethoxypyrimidine [1]. This protocol achieves good to excellent yields ranging from 50% to 95% across a variety of nucleophiles [1]. While this data specifically addresses 6-substituted derivatives rather than the 5-ol parent compound, it demonstrates the synthetic tractability of the 2,4-dimethoxypyrimidine core scaffold. In contrast, analogous SRN1 reactions on 2,4-dichloropyrimidine substrates often suffer from competing side reactions at the second chlorine site, leading to lower selectivity and reduced yields for mono-substituted products [2].

Synthetic Chemistry Nucleophilic Substitution Process Development

Crystal Structure Evidence: 2,4-Dimethoxypyrimidine Binds Monooxygenase RutA, Validating the Scaffold as a Competent Ligand for Flavoenzyme Active Sites

The X-ray crystal structure of monooxygenase RutA from Escherichia coli K-12 has been solved in complex with 2,4-dimethoxypyrimidine at a resolution of 2.50 Å (PDB ID: 6SGN) [1]. This structure provides definitive evidence that the 2,4-dimethoxypyrimidine scaffold can productively engage the active site of a flavin-dependent enzyme [1]. In contrast, the unsubstituted pyrimidine or 2,4-dichloropyrimidine analogs may exhibit different binding modes or affinities due to altered hydrogen-bonding capacity and steric profiles. The bound conformation reveals specific polar and non-polar interactions that are enabled by the methoxy groups, offering a structural rationale for the scaffold's utility in inhibitor design programs targeting flavoenzymes [1].

Structural Biology Enzymology Fragment-Based Drug Discovery

Recommended Application Scenarios for Procuring 2,4-Dimethoxypyrimidin-5-ol


Medicinal Chemistry Hit-to-Lead Optimization Requiring Attenuated Cytotoxicity Baseline

Programs targeting oncology indications where excessive potency or non-specific toxicity must be dialed back will benefit from the 2,4-dimethoxy scaffold. As demonstrated in direct comparative L1210 cytotoxicity assays, 2,4-dimethoxypyrimidine derivatives exhibit 14- to 93-fold lower potency (ED50 4–28 μg/ml) than their 2,4-dichloro counterparts (ED50 0.2–0.3 μg/ml) [1]. This profile is advantageous when seeking to establish a therapeutic window that avoids overt cytotoxicity while retaining target engagement.

Derivatization via the 5-Hydroxy Handle for SAR Exploration

The 5-hydroxy group on 2,4-dimethoxypyrimidin-5-ol provides a distinct point of chemical diversification not available on 2,4-dimethoxypyrimidine itself. This handle enables O-alkylation, acylation, sulfonylation, or conversion to halides/triflates for cross-coupling reactions [1]. Procurement for SAR campaigns centered on C5 modifications is uniquely enabled by this compound, as generic pyrimidin-5-ol lacks the 2,4-methoxy electronic influence that alters ring reactivity and binding interactions .

Synthetic Process Development Leveraging Robust SRN1 Methodology

The established SRN1 protocol for 6-substituted 2,4-dimethoxypyrimidines delivers yields of 50–95% from commercially available 6-chloro-2,4-dimethoxypyrimidine [1]. This high-yielding and reproducible methodology reduces synthetic risk and cost for programs requiring scale-up of analogs or derivatives. Procurement of the 5-ol derivative as a key intermediate enables further functionalization using this well-characterized reaction manifold.

Structure-Based Drug Design Targeting Flavoenzymes

The co-crystal structure of 2,4-dimethoxypyrimidine bound to monooxygenase RutA (PDB: 6SGN, 2.50 Å resolution) provides atomic-level validation of the scaffold's ability to productively engage flavoenzyme active sites [1]. Procurement for fragment-based screening or structure-guided optimization programs targeting flavin-dependent enzymes is directly supported by this structural evidence, which informs rational design of analogs with improved affinity and selectivity.

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